molecular formula C17H12F2N4OS B2585146 N-(2,4-difluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 887225-66-3

N-(2,4-difluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide

Cat. No.: B2585146
CAS No.: 887225-66-3
M. Wt: 358.37
InChI Key: AEHZIKKBMXSYNW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide, also known as DFP-10825, is a novel small molecule that has been developed for potential therapeutic applications. It belongs to the class of pyridazinone-based compounds, which have shown promising results in various preclinical studies.

Scientific Research Applications

Synthetic Methodologies and Ligand Design

Research on related compounds emphasizes advancements in synthetic methodologies and ligand design, particularly for pharmaceutical and materials science applications. For instance, studies on the synthesis and evaluation of novel acetamide derivatives highlight the importance of precise synthetic routes for creating compounds with potential biological or catalytic activities (Ando, Wada, & Sato, 2006; Ibrahim & Behbehani, 2014). These methodologies could potentially be adapted for synthesizing and modifying the compound , facilitating research into its applications.

Antimicrobial and Antioxidant Activities

Compounds structurally similar to the query have been investigated for their antimicrobial and antioxidant activities. For example, a study on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrated antimicrobial and antioxidant properties, suggesting potential applications in developing new therapeutics (Flefel et al., 2018). Such activities might be relevant for the compound if structurally related or if it can be used as a precursor in synthesizing these derivatives.

Molecular Docking and In Silico Studies

In silico molecular docking screenings have become a crucial tool in drug discovery, providing insights into the binding efficiencies of compounds with target proteins. The study on the docking and pharmacological evaluation of acetamide derivatives as anticonvulsant agents (Severina et al., 2020) demonstrates how computational tools can predict the biological activities of new compounds. This approach could be applied to explore the potential biological targets and activities of the compound .

Polymer and Material Science Applications

Research on acetamide derivatives also extends to materials science, such as the development of corrosion inhibitors and photoinitiators for polymer networks (Yıldırım & Cetin, 2008; Batibay et al., 2020). These studies suggest potential applications of the compound in designing new materials with enhanced properties or functionalities.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4OS/c18-11-4-5-13(12(19)9-11)21-16(24)10-25-17-7-6-15(22-23-17)14-3-1-2-8-20-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHZIKKBMXSYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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